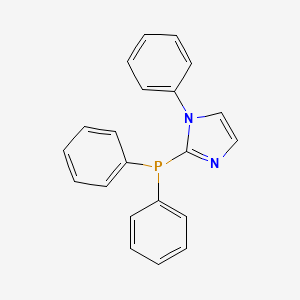
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is an organophosphorus compound that features a phosphanyl group attached to an imidazole ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. The presence of both phosphanyl and imidazole groups provides unique electronic and steric properties, making it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.
Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.
Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Research is ongoing into the use of metal complexes of this compound in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial catalysis and materials science.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand with two phosphanyl groups.
2-(Diphenylphosphino)benzoic acid: A similar compound with a carboxylic acid group instead of an imidazole ring.
Diphenyl-2-pyridylphosphine: A ligand with a pyridine ring instead of an imidazole ring.
Uniqueness: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is unique due to the presence of both a phosphanyl group and an imidazole ring, which provides a combination of electronic and steric properties not found in other similar compounds. This makes it particularly versatile in forming stable and reactive metal complexes.
Propiedades
Número CAS |
566921-40-2 |
|---|---|
Fórmula molecular |
C21H17N2P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
diphenyl-(1-phenylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
MDZWLBXZTDYRJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)

